(R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a nitro group, an octyloxy chain, and an imidazo[2,1-b][1,3]oxazine core, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]oxazine Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihaloalkane under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazo[2,1-b][1,3]oxazine core using a nitrating agent like nitric acid or a nitrating mixture.
Attachment of the Octyloxy Chain: The octyloxy chain can be attached through an etherification reaction, where the hydroxyl group of the imidazo[2,1-b][1,3]oxazine core reacts with an octyl halide in the presence of a base.
Industrial Production Methods
Industrial production of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as thiols or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of ®-2-Amino-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.
Oxidation: Formation of nitroso or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the octyloxy chain can influence the compound’s lipophilicity and membrane permeability. The imidazo[2,1-b][1,3]oxazine core can interact with various molecular targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Nitro-6-(hexyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a shorter alkyl chain.
®-2-Nitro-6-(decyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a longer alkyl chain.
®-2-Nitro-6-(methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a methoxy group instead of an octyloxy group.
Uniqueness
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to its specific combination of a nitro group, an octyloxy chain, and an imidazo[2,1-b][1,3]oxazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
187235-14-9 |
---|---|
Molekularformel |
C14H23N3O4 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
(6R)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
JYFIPBONAFMXAW-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCCCCCO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.